Product packaging for Ulithiacyclamide(Cat. No.:CAS No. 74847-09-9)

Ulithiacyclamide

カタログ番号: B1205845
CAS番号: 74847-09-9
分子量: 763 g/mol
InChIキー: FSUFGKVPTHSJKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ulithiacyclamide is a cyclic peptide isolated from the marine ascidian Lissoclinum patella and is offered for research applications in oncology and cell biology . Early studies have identified significant cytotoxic properties, with one investigation reporting an IC50 of 17 ng/ml against the KB cell line (a type of human carcinoma) . The compound belongs to a family of peptides characterized by a complex structure that includes thiazole and oxazoline rings within a macrocyclic framework . Research into structurally related peptides suggests that the overall conformation of the molecule, rather than individual components, is critical for its high biological activity . This makes this compound a valuable compound for studying structure-activity relationships and the mechanisms of cytotoxicity in cancer cells. This product is strictly labeled For Research Use Only (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic procedures, clinical use, or any form of human consumption . They are not subjected to the rigorous evaluation for accuracy, specificity, and precision required for in vitro diagnostic (IVD) medical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H42N8O6S4 B1205845 Ulithiacyclamide CAS No. 74847-09-9

特性

IUPAC Name

4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N8O6S4/c1-13(2)7-17-31-37-19(9-47-31)25(41)35-22-12-50-49-11-21(29-39-23(15(5)45-29)27(43)33-17)36-26(42)20-10-48-32(38-20)18(8-14(3)4)34-28(44)24-16(6)46-30(22)40-24/h9-10,13-18,21-24H,7-8,11-12H2,1-6H3,(H,33,43)(H,34,44)(H,35,41)(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUFGKVPTHSJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC4CSSCC(C(=N2)O1)NC(=O)C5=CSC(=N5)C(NC(=O)C6C(OC4=N6)C)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N8O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00996353
Record name 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octaazahexacyclo[13.13.4.1~2,5~.1~9,12~.1~16,19~.1~23,26~]hexatriaconta-2(36),6,9(35),11,13,16(34),20,23(33),25,27-decaene-6,13,20,27-tetrol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74847-09-9
Record name Ulithiacyclamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ulithiacyclamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octaazahexacyclo[13.13.4.1~2,5~.1~9,12~.1~16,19~.1~23,26~]hexatriaconta-2(36),6,9(35),11,13,16(34),20,23(33),25,27-decaene-6,13,20,27-tetrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Ulithiacyclamide Biosynthesis

Overview of the Cyanobactin Biosynthetic Pathway

Cyanobactins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) that originate from short precursor peptides encoded by specific gene clusters in cyanobacteria mdpi.comnih.govplos.orgacs.orghelsinki.firesearchgate.netasm.org. These pathways are typically encoded within gene clusters of 8 to 19 kilobases and are found across diverse cyanobacterial genera mdpi.comasm.orgnih.gov. The general pathway involves the synthesis of a precursor peptide, followed by a cascade of modifications including heterocyclization, proteolytic cleavage, macrocyclization, and often prenylation or other tailoring reactions mdpi.comhelsinki.fiasm.orgnih.govnih.govrsc.org. Ulithiacyclamide, along with ulicyclamide, was among the first cyanobactins to be described, isolated from the tunicate Lissoclinum patella, with the cyanobacterium Prochloron identified as its producer mdpi.com. This compound shares structural similarities with patellamides, another well-studied cyanobactin group, in terms of its macrocyclic ring size and the types of heterocycles present rsc.org. A distinctive feature of this compound is the presence of a disulfide bridge formed between two of its cysteine residues, while the other two cysteines undergo heterocyclization to form thiazole (B1198619) rings mdpi.com. The formation of this disulfide bridge is understood to be a spontaneous process, not requiring a specific enzyme encoded within the biosynthetic gene cluster mdpi.com.

The initial step in cyanobactin biosynthesis, including that of this compound, involves the ribosomal translation of a precursor peptide. These precursor peptides, often designated as 'E' genes (e.g., PatE for patellamides), are synthesized as linear polypeptides on ribosomes nih.govhelsinki.finih.govnih.govmdpi.com. Each precursor peptide contains a core sequence that directly encodes the amino acid backbone of the final natural product. This core sequence is flanked by leader and/or follower sequences, which are crucial for guiding the subsequent enzymatic modifications. These flanking regions include specific enzyme recognition sequences (RSs), such as RSI, RSII, and RSIII, which are essential for recruiting the modifying enzymes to the correct sites on the precursor peptide nih.govnih.govacs.orgresearchgate.netwindows.net. Cyanobactin gene clusters can encode one or multiple precursor peptide genes, allowing for the production of a diverse array of related compounds from a single genetic locus mdpi.comnih.govbiorxiv.orgnih.gov.

Following ribosomal synthesis, the precursor peptide undergoes a series of enzymatic and sometimes spontaneous modifications to yield the mature this compound molecule.

A hallmark of many cyanobactins, including this compound, is their cyclic structure, formed through macrocyclization. This process involves the formation of a peptide bond between the N-terminus and a specific amino acid residue, typically near the C-terminus of the core peptide mdpi.comhelsinki.finih.govnih.govmdpi.comnih.gov. This reaction is catalyzed by a specialized class of enzymes known as C-terminal proteases, exemplified by PatG-like proteins nih.govresearchgate.netnih.govnih.govmdpi.comacs.orgbiorxiv.orgnih.govbiorxiv.org. These enzymes cleave the C-terminal recognition sequence (RSIII) and, instead of hydrolyzing the resulting intermediate, facilitate an intramolecular attack by the newly liberated N-terminus, thereby closing the peptide ring biorxiv.orgbiorxiv.org. The macrocyclase domain of these enzymes generally exhibits broad substrate tolerance, provided the correct recognition sequence is present mdpi.combiorxiv.org.

The formation of heterocyclic amino acid residues is another characteristic modification in cyanobactin biosynthesis. This process, known as heterocyclization or cyclodehydration, converts specific cysteine, serine, and threonine residues within the precursor peptide into thiazolines (from cysteine) and oxazolines (from serine or threonine) mdpi.comnih.govplos.orgresearchgate.netasm.orgnih.govrsc.orgacs.orgresearchgate.netnih.govnih.govresearchgate.netacs.org. These reactions are catalyzed by heterocyclase enzymes, such as PatD or TruD, which recognize the RSI sequence on the precursor peptide and utilize ATP and magnesium as cofactors nih.govresearchgate.netacs.orgresearchgate.netnih.govacs.org. In this compound, two cysteine residues are converted into thiazoles, which are the oxidized form of thiazolines mdpi.comrsc.org. This oxidation step is often carried out by an oxidase domain, frequently found as part of the PatG enzyme, after the initial heterocycle formation mdpi.comhelsinki.firesearchgate.netrsc.orgnih.gov.

The intricate modifications of cyanobactin precursor peptides are orchestrated by a suite of enzymes encoded within the biosynthetic gene clusters.

PatA (N-terminal Protease): This enzyme is responsible for cleaving the N-terminal leader sequence (including RSII) from the precursor peptide, thereby liberating the N-terminus of the core peptide for subsequent macrocyclization. PatA, like PatG, contains a conserved Domain of Unknown Function (DUF) mdpi.comnih.govnih.gov.

PatG (C-terminal Protease/Macrocyclase): PatG plays a dual role: it cleaves the C-terminal recognition sequence (RSIII) and catalyzes the macrocyclization of the core peptide. It also possesses an oxidase domain that can convert thiazolines and oxazolines into their oxidized forms, thiazoles and oxazoles, respectively mdpi.comnih.govresearchgate.netnih.gov. PatG also harbors a DUF domain mdpi.comnih.gov.

PatD (Heterocyclase/Cyclodehydratase): This enzyme catalyzes the formation of thiazoline (B8809763) and oxazoline (B21484) rings from cysteine, serine, and threonine residues, guided by the RSI recognition sequence nih.govresearchgate.netacs.orgresearchgate.netnih.govacs.org.

Prenyltransferases (e.g., PatF, TruF, LynF, KgpF, TolF, LimF): These enzymes attach isoprenoid groups (prenyl groups) to various amino acid residues (such as Ser, Thr, Tyr, Trp, Arg) or to the peptide termini. This modification can occur via O-prenylation or C-prenylation, and in either a forward or reverse orientation, utilizing C5 (dimethylallyl pyrophosphate, DMAPP) or C10 (geranyl pyrophosphate, GPP) donors mdpi.comnih.govhelsinki.firsc.orgbiorxiv.orgnih.govresearchgate.netresearchgate.netcore.ac.ukscispace.comresearchgate.net. Some prenyltransferases exhibit promiscuity, accepting a range of peptide substrates biorxiv.orgresearchgate.net.

PatB and PatC: These are short, conserved proteins found in many cyanobactin gene clusters, but they lack known enzymatic activity and are considered non-essential for biosynthesis mdpi.comnih.govnih.govmdpi.comnih.govresearchgate.net.

Spontaneous Disulfide Bridge Formation: In this compound, the formation of a disulfide bridge between two cysteine residues is a spontaneous oxidative process and does not involve a dedicated enzyme mdpi.com.

Table 1: Key Enzymes in Cyanobactin Biosynthesis

Enzyme Class/NameAssociated Gene(s)Primary FunctionKey Features/Notes
N-terminal ProteaseA (e.g., PatA)Cleaves leader sequence (RSII) from precursor peptide; liberates N-terminus.Contains a Domain of Unknown Function (DUF).
C-terminal Protease/MacrocyclaseG (e.g., PatG)Cleaves C-terminal recognition sequence (RSIII); catalyzes macrocyclization.Contains a DUF and an oxidase domain (for heterocycle oxidation). Macrocyclase domain is generally insensitive to core peptide sequence.
Heterocyclase/ CyclodehydrataseD (e.g., PatD, TruD)Catalyzes heterocyclization of Cys, Ser, Thr to thiazolines/oxazolines.Requires ATP and Mg2+; recognizes RSI.
PrenyltransferaseF (e.g., PatF, TruF, LynF, KgpF, TolF, LimF)Catalyzes prenylation (addition of isoprenoid groups) to amino acid residues or termini.Can prenylate Ser, Thr, Tyr, Trp, Arg; can be forward or reverse; uses C5 or C10 donors. Some are promiscuous.
Unknown Function ProteinsB, C (e.g., PatB, PatC)No known enzymatic function; considered non-essential.Conserved hypothetical proteins.

Table 2: Post-Translational Modifications in Cyanobactin Biosynthesis

Modification TypeInvolved Amino AcidsCatalytic Machinery/ProcessNotes
HeterocyclizationCysteine, Serine, ThreonineHeterocyclase (e.g., PatD)Forms thiazolines (from Cys) and oxazolines (from Ser/Thr). Requires ATP/Mg2+.
OxidationThiazolines, OxazolinesOxidase domain (often within PatG)Converts azolines to azoles (thiazoles, oxazoles).
MacrocyclizationN-terminus and C-terminus of core peptideC-terminal protease/macrocyclase (e.g., PatG)Forms an N-C peptide bond, closing the ring.
PrenylationSerine, Threonine, Tyrosine, Tryptophan, Arginine, N/C-terminiPrenyltransferase (e.g., PatF)Addition of isoprenoid groups (e.g., DMAPP, GPP). Can be O- or C-prenylation, forward or reverse.
Disulfide Bridge FormationCysteineSpontaneous oxidationSpecific to certain cyanobactins like this compound (two Cys residues). Not enzyme-encoded.

Post-Translational Modification Events

Genetic Basis of this compound Production

The production of this compound is governed by a specific cyanobactin biosynthetic gene cluster, typically found within the genome of the producing cyanobacterium mdpi.comacs.orghelsinki.fiasm.orgnih.govmdpi.com. These gene clusters are generally compact, ranging from 8 to 19 kilobases in length, and contain genes encoding the essential machinery for precursor peptide synthesis and modification mdpi.com. A minimal cyanobactin gene cluster includes genes for the precursor peptide (E), an N-terminal protease (A), and a C-terminal protease/macrocyclase (G), along with two conserved hypothetical proteins (B and C) of unknown function mdpi.comnih.govnih.govmdpi.comresearchgate.net. Depending on the specific cyanobactin produced, the cluster may also encode a heterocyclase (D) for azoline formation and a prenyltransferase (F) for prenylation, as well as enzymes for heterocycle oxidation mdpi.commdpi.combiorxiv.orgresearchgate.net. The pat gene cluster, responsible for patellamide biosynthesis, serves as a foundational model for understanding the organization and function of these genetic loci researchgate.netrsc.orgmdpi.comresearchgate.net. While the precise gene cluster responsible for this compound production has not been detailed in the provided sources, its biosynthesis is understood to be directed by a similar genetic architecture common to all cyanobactins.

Structural Features and Conformational Dynamics of Ulithiacyclamide and Its Analogues

Significance of the Transannular Disulfide Bridge

The transannular disulfide bridge is a pivotal structural element in Ulithiacyclamides, profoundly influencing their conformational properties and biological activity rsc.orglifetein.com.cn.

Contrary to the expectation that disulfide bridges solely rigidify a structure, research indicates that the disulfide bridge in Ulithiacyclamide confers greater conformational flexibility rsc.org. Specifically, this compound A can adopt different conformations (Type 1 and Type 2) depending on the solvent. The disulfide bridge is essential for accessing an unprecedented Type 2 conformation, which is hypothesized to be closely linked to its biological activity rsc.org. In Type 1 conformation, the disulfide adopts an M helical structure, while in Type 2, it adopts a P helix rsc.org. This ability to switch conformations suggests that the disulfide bridge, rather than being a simple rigidifier, can modulate the molecule's dynamic behavior rsc.orglifetein.com.cn. Disulfide bonds are generally critical for protein stability, preventing denaturation and degradation rapidnovor.commetwarebio.com.

Structural Diversity of this compound Variants (A, B, E, F, G)

A notable feature of the this compound family is the existence of several structural variants, including Ulithiacyclamides A, B, E, F, and G rsc.orgontosight.ainih.gov. These variants differ in their amino acid composition and the state of their heterocyclic moieties rsc.orgmdpi.com.

This compound A is characterized by a symmetrical dimeric structure rsc.org. In contrast, this compound B exhibits an asymmetrical dimeric structure, arising from the substitution of one D-Leucine residue with a D-Phenylalanine residue compared to this compound A rsc.orgmdpi.commdpi.com. This difference in amino acid composition leads to distinct structural arrangements and potentially different biological interactions rsc.orgontosight.ai.

Conformational Analysis in Solution

Understanding the three-dimensional structure of this compound in solution is crucial for elucidating its mechanism of action and for guiding the design of novel analogues. Conformational studies, employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, reveal a dynamic and solvent-sensitive nature for these cyclic peptides.

Solvent-Dependent Conformational Distributions (e.g., Type 1 and Type 2)

Research has demonstrated that this compound A exhibits distinct conformational preferences depending on the polarity of the surrounding solvent rsc.org. Specifically, in non-polar solvents such as chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), this compound A tends to adopt a conformation referred to as "Type 1" rsc.org. In this conformation, the amide protons are oriented towards the interior of the macrocycle, and the disulfide bridge adopts an M helical conformation rsc.org.

Conversely, when dissolved in polar aprotic solvents like dimethyl sulfoxide (B87167) ((CD₃)₂SO), this compound A transitions to a "Type 2" conformation rsc.org. In Type 2, the amide protons adjacent to the thiazole (B1198619) ring are directed towards the solvent, and the disulfide bridge adopts a P helical conformation rsc.org. This solvent-induced conformational switching highlights the flexibility of the this compound macrocycle and suggests that intermolecular interactions, particularly hydrogen bonding and solvation effects, play a significant role in dictating its preferred three-dimensional arrangement rsc.orgmdpi.commdpi.com.

Molecular Modeling and Energy Minimization Studies of Conformational States

To complement experimental observations, molecular modeling and energy minimization studies have been employed to elucidate the low-energy conformational states of this compound rsc.orgslideshare.netscribd.comarxiv.orgbiosolveit.de. These computational approaches involve systematically adjusting atomic coordinates and bond angles to identify the most stable arrangements of the molecule, thereby mapping its potential energy surface.

By utilizing molecular mechanics force fields and energy minimization algorithms (such as steepest descent or conjugate gradient), researchers can generate plausible three-dimensional models of the Type 1 and Type 2 conformations observed in solution rsc.orgslideshare.net. These studies often involve inputting torsional angles derived from NMR data to refine the computational models rsc.org. The energy minimization process helps to validate the experimentally proposed conformations and provides insights into the energetic landscape governing the transitions between different conformational states, including the orientation of the disulfide bridge (M vs. P helix) rsc.org.

Comparative Structural Analysis with Non-Disulfide-Bridged Cyanobactins (e.g., Ascidiacyclamide (B1665190), Patellamides)

A comparative structural analysis of this compound with related non-disulfide-bridged cyanobactins, such as ascidiacyclamide and patellamides, reveals key differences that underscore the functional significance of the transannular disulfide bridge rsc.orgmdpi.comnih.govuni-heidelberg.denih.gov. Ascidiacyclamide, which shares a similar macrocyclic backbone with ulithiacyclamides but lacks the disulfide linkage, exhibits a conformational preference for the Type 1 structure, irrespective of the solvent rsc.org.

This stark contrast suggests that the disulfide bond in this compound is not merely a rigidifying element but rather confers greater conformational flexibility, enabling access to the distinct Type 2 conformation rsc.org. While the disulfide bridge might be expected to restrict rotation and thus reduce flexibility, its specific orientation and interaction within the macrocycle appear to facilitate a broader range of accessible conformations in this compound compared to its non-bridged counterparts rsc.org. Patellamides, also lacking the disulfide bridge, are another group of related cyclic peptides from marine sources, highlighting the structural diversity within the cyanobactin family nih.govuni-heidelberg.demdpi.com. The presence or absence of the transannular disulfide bond is therefore a critical determinant of the conformational dynamics and potentially the biological activity of these marine cyclic peptides rsc.org.

Mechanistic Insights into Ulithiacyclamide S Biological Activities

Molecular and Cellular Mechanisms of Action

Ulithiacyclamide, a disulfide-bridged peptide, exhibits its biological effects through a variety of molecular and cellular mechanisms. These include the disruption of fundamental cellular processes like protein synthesis and the modulation of cell cycle and apoptosis. Its interaction with biological membranes also plays a crucial role in its activity.

Inhibition of Protein Synthesis

A key aspect of this compound's mechanism of action is its ability to inhibit protein and RNA synthesis, leading to cell growth inhibition in a self-destructive manner. mdpi.comnih.gov This mode of action is distinct from many anticancer drugs that primarily target DNA synthesis. rsc.org Research has shown that this inhibition of protein synthesis contributes significantly to its cytotoxic effects. mdpi.comscispace.com This unique mechanism has led to investigations into its synergistic effects with other drugs. For instance, its cytotoxicity against L1210 cells was enhanced when used in combination with bleomycin, a DNA synthesis inhibitor. mdpi.comrsc.org

Interaction with Biological Membranes

The interaction of this compound with biological membranes is a critical factor in its biological activity. Like many antimicrobial peptides (AMPs), the initial interaction is often driven by electrostatic forces between the peptide and the cell membrane. frontiersin.org This is followed by hydrophobic interactions that can lead to membrane permeabilization, allowing the compound to enter the cell and exert its effects. frontiersin.org The structure of this compound, particularly its disulfide bridge, confers a degree of conformational flexibility that is believed to be important for its interaction with membranes and subsequent biological activity. rsc.org Studies on acylated peptides, which share some structural similarities in terms of lipid interaction, have shown that the nature of this interaction can influence the translocation of the molecule across cellular barriers. nih.gov While shorter and medium-length acyl chains can enhance permeation, longer chains may cause the peptide to become "stuck" in the cell membrane, hindering its translocation. nih.gov

Modulation of Cellular Processes (e.g., cell cycle, apoptosis)

This compound has been shown to modulate critical cellular processes, including the cell cycle and apoptosis (programmed cell death). The induction of apoptosis is a common mechanism for many anticancer compounds. ceu.esmdpi.com This can occur through various pathways, including the mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. ceu.es The cellular response to compounds like this compound can involve the activation of key regulatory proteins such as p53, which plays a central role in cell cycle arrest and the initiation of apoptosis in response to cellular stress or DNA damage. mdpi.comrsc.org The disruption of the cell cycle, for instance by causing an arrest in the G2/M phase, is another mechanism by which cytotoxic agents can inhibit cancer cell proliferation. ceu.esrsc.org

Spectrum of Biological Activities Investigated in Research Models

This compound has been the subject of numerous studies to evaluate its biological activities, primarily focusing on its cytotoxic and antimicrobial properties in various research models.

Cytotoxic Effects on various Cell Lines

This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. datapdf.com Its general cytotoxicity suggests it may be too toxic for in vivo applications against solid tumors without further modification. datapdf.com The compound has been shown to be the primary cytotoxic agent in extracts from the marine tunicate Lissoclinum patella. datapdf.com

Below is a table summarizing the cytotoxic activity of this compound against various cell lines as reported in the literature.

Cell LineCancer TypeReported Activity
KBHuman Nasopharyngeal CarcinomaIC₅₀ ≤ 0.001 µg/ml
L1210Murine LeukemiaIC₅₀ = 13 µg/mL
C38Murine Colon AdenocarcinomaCytotoxic
H116Human Colon AdenocarcinomaCytotoxic

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

In addition to its cytotoxic effects, this compound is recognized for its antimicrobial properties. mdpi.com As a member of the cyanobactin family of peptides, it is part of a group of compounds known for their diverse biological activities, including antibacterial and antiviral effects. nih.gov The mechanism of antimicrobial action for many peptides involves the disruption of the bacterial cell membrane, leading to cell death. frontiersin.org This interaction is often selective for bacterial membranes over eukaryotic ones due to differences in membrane composition. openaccessjournals.com The potential for synergistic effects with conventional antibiotics has also been explored, where the membrane-permeabilizing action of the peptide could enhance the entry of the antibiotic into the bacterial cell. frontiersin.org While specific data on the antibacterial, antiviral, and antifungal spectrum of this compound is part of ongoing research, its classification and known mechanisms suggest a broad potential in this area.

Modulation of Multidrug Resistance in Research Models

This compound and its analogues have demonstrated the ability to modulate multidrug resistance (MDR) in specific cancer cell lines. A primary mechanism of MDR in cancer is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their efficacy. nih.gov Certain cyclic peptides are thought to counteract this resistance by competitively binding to these overexpressed transport proteins. rsc.org

Research has specifically identified certain ulithiacyclamides as active agents against resistant cancer cells. Ulithiacyclamides F and G were found to exhibit anti-MDR activity against a vinblastine-resistant sub-strain of CCRF-CEM human leukemic lymphoblasts. mdpi-res.com The parent CCRF-CEM cell line is derived from a patient with acute lymphoblastic leukemia and is a common model in cancer research. addexbio.commdpi.com The activity of these this compound isomers highlights their potential as scaffolds for developing agents that can overcome clinical resistance to conventional chemotherapy. While detailed mechanistic studies on this compound itself are limited, related compounds like patellamide D have been shown to act as selective antagonists in multidrug-resistant leukemia cell lines. rsc.org

Table 1: Activity of this compound Analogues in Multidrug-Resistant Cancer Cell Models
CompoundCell LineResistance ProfileObserved ActivityReference
This compound FCCRF-CEMVinblastine-ResistantAnti-Multiple Drug Resistant (MDR) Activity mdpi-res.com
This compound GCCRF-CEMVinblastine-ResistantAnti-Multiple Drug Resistant (MDR) Activity mdpi-res.com

Metal Ion Coordination and its Biological Implications

The rigid macrocyclic structure of this compound and related patellamides, containing multiple nitrogen and sulfur donor atoms from thiazole (B1198619) and oxazoline (B21484) rings, makes them highly effective chelators for metal ions. rsc.orgmdpi.com This coordination capability is believed to be integral to their biological function.

Binding to Transition Metals (e.g., Copper(II))

Ulithiacyclamides and their chemical relatives exhibit a pronounced affinity for transition metals, with a particular preference for copper(II) (Cu(II)). rsc.orgpublish.csiro.au The pre-organized arrangement of amide and azole donor groups within the cyclic peptide scaffold facilitates the cooperative binding of two Cu(II) ions. rsc.org This results in the formation of stable dinuclear copper(II) complexes. publish.csiro.au

Studies on the broader patellamide family, which includes this compound, have confirmed this high affinity for Cu(II). rsc.org Spectroscopic and structural analyses of related compounds, such as ascidiacyclamide (B1665190), have shown that two Cu(II) ions are coordinated within the macrocycle in living cells. rsc.org The stability of these copper complexes is significantly higher than those formed with other biologically relevant divalent cations like zinc(II) (Zn(II)) or calcium(II) (Ca(II)). scispace.com While specific binding constants for this compound are not extensively documented, the consistent findings across the patellamide class point to a strong and biologically relevant interaction with copper(II).

Table 2: Metal Binding Characteristics of the Patellamide Class (including this compound)
CharacteristicDescriptionReference
Primary Metal IonCopper(II) (Cu(II)) rsc.orgpublish.csiro.au
StoichiometryCan cooperatively bind two Cu(II) ions, forming a dinuclear complex. rsc.org
Coordination SitesNitrogen and sulfur atoms from thiazole/oxazoline heterocycles and amide groups. rsc.orgmdpi.com
Relative AffinityAffinity for Cu(II) is one to two orders of magnitude greater than for Zn(II). scispace.com

Role of Metal Binding in Modulating Biological Activity

The precise biological role of this compound-metal complexes remains an active area of investigation. rsc.org While these compounds are often identified through cytotoxicity screens, their metal-free forms may exhibit low toxicity. rsc.org This suggests that metal coordination is a key modulator of their biological activity. mdpi.comsrce.hr

The formation of a dinuclear copper(II) core within the patellamide structure creates a potent catalytic center. rsc.org Research has shown that these Cu(II) complexes possess significant catalytic capabilities, such as high carbonic anhydrase activity, where they are only two orders of magnitude slower than the native zinc-containing enzyme. rsc.org This catalytic function, rather than direct cytotoxicity, may represent the primary biological role of the metal-bound peptide. It is hypothesized that such catalytic activities could be relevant to the metabolic processes of the producing organism or its host. scispace.com

While a direct mechanistic link between copper binding and the observed modulation of multidrug resistance has not been definitively established, it is plausible that the conformation and electrochemical properties conferred by the metal complex are crucial for the interaction with biological targets like efflux pumps. The coordination with metal ions can stabilize a specific three-dimensional structure of the peptide, which may be necessary for effective binding to and inhibition of proteins like P-gp. addexbio.com

Structure Activity Relationship Sar Studies of Ulithiacyclamide

Influence of the Disulfide Bridge on Biological Potency and Conformational Preferences

The transannular disulfide bridge is a critical structural feature of Ulithiacyclamides, notably Ulithiacyclamide A rsc.orgsaromics.com. SAR studies suggest that this disulfide bond plays a significant role in the molecule's biological activity. For instance, comparisons with related compounds lacking this bridge, such as ascidiacyclamide (B1665190), indicate that Ulithiacyclamides are consistently more potent rsc.org. Cleavage of the disulfide bond in this compound has been shown to decrease its cytotoxic activity rsc.org.

NMR studies have revealed that the disulfide bridge influences the molecule's conformational preferences, allowing this compound A to adopt different conformations depending on the solvent environment rsc.orgsaromics.com. Specifically, it enables access to an "unprecedented type 2 conformation," which researchers hypothesize is closely linked to its biological activity rsc.org. While disulfide bonds are generally strong (bond dissociation energy ~60 kcal mol⁻¹), their flexibility, described by the χSS dihedral angle, can subtly alter molecular shape rsc.org. Studies on other cyclic peptides have shown that replacing disulfide bridges with more stable linkers like methylene (B1212753) thioacetals can maintain biological activity while improving stability, though modifications can also distort geometry and decrease activity chemistryviews.org. The disulfide bridge in Ulithiacyclamides is thought to be essential for maintaining the specific conformation required for activity rsc.orgsaromics.com.

Impact of Amino Acid Substitutions on Activity (e.g., D-Leucine vs. D-Phenylalanine)

SAR investigations have explored the impact of specific amino acid substitutions. This compound B, for example, differs from this compound A by having a D-phenylalanine residue in place of one of the D-leucine residues saromics.com. This substitution results in an asymmetrical dimeric structure and has been associated with altered biological potency, with this compound B showing a higher inhibition of the KB cell line (IC₅₀ of 17 ng/mL) compared to this compound A (IC₅0 of 35 ng/mL) rsc.orgijpsr.com. This highlights the sensitivity of the molecule's activity to changes in amino acid identity and stereochemistry. The presence of D-amino acids, such as D-leucine and D-phenylalanine, is a common feature in many bioactive marine peptides and can influence their stability and interaction with biological targets nih.govresearchgate.net.

Effects of Macrocyclization on Peptide Stability and Receptor Binding Affinity

Macrocyclization, the process of forming a ring structure within a peptide, is a well-established strategy to enhance peptide properties saromics.compreprints.orgencyclopedia.pubresearchgate.netnih.govmdpi-res.comresearchgate.net. For cyclic peptides like Ulithiacyclamides, macrocyclization reduces conformational flexibility, which can lead to higher receptor-binding affinities and improved stability against enzymatic degradation saromics.compreprints.orgresearchgate.net. This pre-organization of the peptide into a specific conformation can decrease the entropic penalty upon binding to a target, thereby increasing affinity and potency saromics.compreprints.orgnih.gov. Cyclic peptides are generally more resistant to proteases and exhibit improved pharmacokinetic properties compared to their linear counterparts encyclopedia.pubresearchgate.netmdpi-res.com.

Comparative SAR Analysis Across this compound Analogues and Related Cyanobactins

Ulithiacyclamides belong to a broader class of marine cyclic peptides, including other cyanobactins and related compounds like patellamides and bistratamides, which share structural motifs such as heterocyclic rings saromics.comnih.govnih.govnih.gov. Comparative SAR analyses reveal trends within these families. For instance, bistratamides with two thiazole (B1198619) rings generally show stronger cytotoxic activity than those with only one thiazole ring and/or one oxazole (B20620) ring nih.gov. Ulithiacyclamides E, F, and G are related to this compound B but differ in the extent of oxazoline (B21484) ring hydrolysis to their L-Thr counterparts, indicating that the integrity of these heterocyclic rings also influences activity saromics.com. Studies on related cyanobactins highlight the importance of the number and type of heterocycles (thiazole vs. oxazoline) in determining biological activity mdpi.comnih.gov.

Computational Approaches to SAR Elucidation

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are increasingly employed to elucidate SAR and guide the design of new analogs ontosight.ainih.govpreprints.orgresearchgate.netrsc.orggoogle.comyoutube.com. QSAR models establish mathematical relationships between chemical structure and biological activity, allowing for the prediction of activity for new compounds ontosight.aipreprints.orgresearchgate.netrsc.org. Molecular docking can predict how molecules interact with biological targets, providing insights into binding modes and affinities nih.govpreprints.org. These in silico approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and testing, thereby reducing costs and time preprints.orgresearchgate.netrsc.orgyoutube.com.

Compound List:

this compound

this compound A

this compound B

this compound E

this compound F

this compound G

Ascidiacyclamide

Bistratamides (A-N)

Lissoclinamides

Patellamides

Raocyclamides A & B

Tawicyclamides A & B

Trunkamide (B1244394) A

Synthetic Methodologies and Designed Analogues of Ulithiacyclamide

Chemical Synthesis Approaches

The total synthesis of ulithiacyclamide and its congeners has been approached through several methodologies, each with its own set of advantages and challenges. These strategies primarily revolve around the construction of the macrocyclic peptide backbone and the stereoselective formation of the embedded thiazole (B1198619) and oxazoline (B21484) heterocycles.

Total Synthesis Strategies (e.g., Solid-Phase Peptide Synthesis, Solution-Phase Approaches, Convergent Synthesis)

Solid-Phase Peptide Synthesis (SPPS): SPPS has become a cornerstone in peptide synthesis due to its efficiency and potential for automation. openaccessjournals.comopenaccessjournals.combachem.com In the context of this compound, SPPS facilitates the sequential assembly of the linear peptide precursor on a solid resin support. powdersystems.com This method involves the iterative coupling of protected amino acids, followed by deprotection steps. bachem.compowdersystems.com The solid support simplifies purification by allowing for the removal of excess reagents and byproducts through simple washing. bachem.com Once the linear sequence is assembled, the peptide is cleaved from the resin for subsequent cyclization and modification. bachem.com Automated SPPS further enhances the efficiency of producing chemically engineered peptides. beilstein-journals.org

Solution-Phase Approaches: While often more labor-intensive than SPPS due to the need for purification after each step, solution-phase synthesis offers advantages for large-scale production and for the synthesis of shorter peptide fragments. openaccessjournals.comopenaccessjournals.com This method involves the coupling of amino acids in a homogenous solution. beilstein-journals.org For complex molecules like this compound, a combination of solution-phase and solid-phase techniques is often employed.

A key step in many total syntheses of this compound is the macrolactamization, or the ring-closing reaction, of the linear precursor. This step can be challenging and often requires optimization of coupling reagents and reaction conditions. mdpi.com

Challenges and Advances in Cyclic Peptide Synthesis

The synthesis of cyclic peptides like this compound presents a unique set of challenges. openaccessjournals.commdpi.commdpi.com One major hurdle is the propensity of the linear peptide precursors to aggregate, especially when they contain hydrophobic amino acids. sigmaaldrich.com This aggregation can hinder both the coupling and deprotection reactions during synthesis. sigmaaldrich.com

Key Challenges in this compound Synthesis:

ChallengeDescription
Macrocyclization The ring-closing step to form the macrocycle can be low-yielding due to competing intermolecular reactions and conformational constraints of the linear precursor. mdpi.com
Heterocycle Formation The stereoselective synthesis of the thiazole and oxazoline rings from their corresponding amino acid precursors requires specific and often multi-step chemical transformations.
Disulfide Bond Formation The formation of the transannular disulfide bridge between two cysteine residues must be controlled to occur after the macrocycle is formed.
Purification The purification of the final cyclic peptide from byproducts and unreacted starting materials can be complex. openaccessjournals.com
Low Natural Abundance The small amounts of this compound that can be isolated from its natural source necessitate efficient synthetic routes for further study. nih.gov

Advances in Overcoming These Challenges:

To address these difficulties, chemists have developed several innovative strategies. The use of "turn-inducing" elements or "secondary amino acid surrogates" within the peptide sequence can disrupt aggregation and facilitate cyclization. sigmaaldrich.com For example, the incorporation of pseudoproline dipeptides has been shown to improve the efficiency of macrolactamization. mdpi.comsigmaaldrich.com Advances in coupling reagents and the use of microwave-assisted synthesis have also helped to improve reaction times and yields in peptide synthesis. openaccessjournals.comopenaccessjournals.com Furthermore, chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, are emerging as powerful tools for the synthesis of complex natural products. beilstein-journals.org

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationship (SAR) and for developing new compounds with improved therapeutic properties.

Heteroatom Interchanged Analogues (e.g., Nitrogen to Sulfur)

One approach to modifying the properties of this compound is to replace one or more of the heteroatoms within the macrocycle. The concept of heteroatom-interchanged (HI) cyclic peptides has been explored to investigate the role of specific atoms in metal binding and biological activity. researchgate.net For example, replacing a nitrogen atom in the heterocycle with a sulfur atom can alter the electronic properties and conformational flexibility of the macrocycle. mdpi.com This strategy has been applied to related lissoclinamide peptides, providing insights into the importance of the heterocyclic composition for their biological function. researchgate.net

Analogues with Modified Heterocycles (e.g., Imidazole-containing)

The thiazole and oxazoline rings are key features of this compound. Replacing these heterocycles with others, such as imidazole (B134444), can lead to analogues with different biological activities. Imidazole is a common motif in many bioactive compounds and can participate in hydrogen bonding and metal coordination. researchgate.netresearchgate.netdrugbank.com The synthesis of patellamide analogues containing imidazole has been achieved, demonstrating the feasibility of incorporating this heterocycle into the cyclic peptide backbone. mdpi.com These modifications can influence the compound's ability to interact with biological targets. capes.gov.brcapes.gov.br

Bicyclic and Constrained Peptide Analogues

This compound is itself a bicyclic peptide due to the transannular disulfide bridge. rsc.orgmdpi.com The creation of additional constraints, such as further cyclization or the introduction of rigid linkers, can lead to analogues with enhanced stability and receptor selectivity. mdpi.com The principle of constraining peptides to lock them into a bioactive conformation is a well-established strategy in drug design. researchgate.net For example, bicyclic analogues of other peptides have shown improved potency compared to their monocyclic counterparts. rsc.org The synthesis of such constrained analogues of this compound could provide valuable insights into its conformational requirements for cytotoxicity.

Biosynthetic Engineering for Analogue Generation

The ribosomal origin of this compound and related cyanobactins presents a significant advantage for the generation of novel analogues. nih.gov Unlike non-ribosomal peptide synthesis (NRPS), where large, multi-domain enzymes are responsible for both amino acid selection and modification, the biosynthesis of Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) allows for the direct manipulation of the final product's structure by altering the precursor peptide gene. nih.govbeilstein-journals.org This genetic blueprint, combined with the inherent flexibility of the post-translational modification (PTM) enzymes, provides a powerful platform for biosynthetic engineering. researchgate.net

The core principle of this engineering approach lies in the separation of the peptide's primary sequence, encoded in the precursor peptide gene (e.g., patE), from the enzymatic machinery that installs the characteristic modifications like heterocycles and macrocycles. nih.govnih.gov The enzymes in the cyanobactin pathway exhibit a remarkable tolerance for variations in the core peptide sequence, as long as specific recognition sequences that flank the core region are preserved. nih.govnih.gov These recognition sequences act as docking sites for the PTM enzymes, ensuring that the chemical transformations occur regardless of the specific amino acid sequence of the core peptide. nih.govcore.ac.uk This inherent modularity has been successfully exploited to produce a wide array of "unnatural" natural products. nih.gov

Engineering efforts have demonstrated the feasibility of producing novel cyclic peptides by introducing specific mutations into the precursor peptide or by heterologously expressing the biosynthetic gene clusters in tractable hosts like E. coli. nih.govnih.gov For example, the pat pathway, responsible for patellamide biosynthesis, was one of the first RiPP pathways to be successfully expressed in E. coli, confirming its cyanobacterial symbiont origin and opening the door for genetic manipulation. nih.govnih.gov This has led to the rational design of new cyclic peptides, including the creation of eptidemnamide, an analogue of the anticoagulant eptifibatide (B1663642), by replacing the native core sequence in the patellamide precursor with the eptifibatide sequence. nih.gov

Modularity of RiPP Enzymes for Designed Synthesis

The biosynthetic machinery for this compound and other cyanobactins is a prime example of modularity in RiPP pathways. researchgate.net The enzymes responsible for key chemical transformations—such as heterocyclization, proteolysis, and macrocyclization—function as independent modules that can recognize and process a variety of substrates. researchgate.netresearchgate.net This modularity is a cornerstone of designed synthesis, allowing researchers to "mix and match" components from different pathways to create novel chemical diversity. researchgate.net

The enzymes within the patellamide (pat) gene cluster, which directs the synthesis of this compound, each perform specific, compartmentalized functions.

PatD: This enzyme is a cyclodehydratase that installs the characteristic thiazoline (B8809763) and oxazoline heterocycles from cysteine, serine, and threonine residues in the core peptide. nih.govcore.ac.uk Studies have shown that PatD has a broad substrate tolerance. u-tokyo.ac.jp

PatA: This is a protease that cleaves the N-terminal leader sequence from the modified precursor peptide. nih.govmdpi.com

PatG: This bifunctional enzyme acts as a C-terminal protease and the macrocyclase, which forms the final cyclic structure of the peptide. mdpi.comoup.com PatG, in particular, has demonstrated the ability to cyclize a wide range of substrates, including those with non-proteinogenic amino acids and varying ring sizes. researchgate.netmdpi.com

This enzymatic modularity allows for the rational generation of new peptide derivatives by manipulating the enzymes or the precursor peptide substrates. researchgate.net For instance, by combining PTM enzymes from different cyanobactin pathways in a single pot, researchers have successfully produced unnatural derivatives. researchgate.net Swapping the recognition sequences within precursor peptides has also proven to be an effective strategy for tailoring the final products both in vitro and in vivo. mdpi.com This approach leverages the fact that the enzymes are guided by short, conserved recognition sequences, which can be moved to guide the inclusion of specific functional groups. mdpi.com The ability to reconstitute these multi-enzyme pathways in vitro further underscores their modular nature and potential for generating highly unnatural derivatives, such as a 22-amino-acid macrocycle. researchgate.net

Enzyme Function in this compound/Patellamide Biosynthesis Demonstrated Modularity/Promiscuity
PatA N-terminal protease, removes leader peptide. nih.govRecognizes specific cleavage sites, can be used in hybrid pathways. mdpi.com
PatD Cyclodehydratase; forms thiazoline/oxazoline rings from Cys/Ser/Thr. nih.govcore.ac.ukExhibits broad substrate tolerance, allowing for modification of diverse core peptide sequences. u-tokyo.ac.jp
PatG C-terminal protease and macrocyclase; cleaves follower peptide and forms the macrocycle. nih.govmdpi.comCan macrocyclize a broad range of substrates, including those with D-amino acids and non-native sequences, and can produce rings of varying sizes. researchgate.netmdpi.com
TruF Prenyltransferase (from the related tru pathway). mdpi.comCan be used to add prenyl groups to serine and threonine residues in engineered peptides. nih.govmdpi.com

Generation of Combinatorial Libraries via Pathway Engineering

The modularity and substrate promiscuity of the cyanobactin biosynthetic pathways are highly conducive to the principles of combinatorial biosynthesis. nih.govnih.gov By systematically altering the genetic code of the precursor peptide, vast libraries of novel compounds can be generated using a single set of biosynthetic enzymes. nih.govacs.org This approach harnesses nature's own strategy for creating chemical diversity, where hypervariable core peptide sequences are processed by a conserved enzymatic machinery. nih.gov

The heterologous expression of cyanobactin pathways in hosts like E. coli has been a key enabler for creating these libraries. nih.gov The process typically involves transforming E. coli with a plasmid carrying the entire biosynthetic gene cluster (e.g., the tru pathway for trunkamide (B1244394) and patellins) and a second plasmid carrying a mutagenized precursor peptide gene. nih.govmdpi.com By randomizing the codons in the core peptide sequence, a diverse population of precursor peptides is generated, which the enzymatic machinery then converts into a library of final cyclic peptide products. acs.org

Several studies have demonstrated the power of this approach:

Using the tru pathway, a series of random double and quadruple mutants of the precursor peptide TruE were synthesized and expressed in E. coli. This effort resulted in the successful incorporation of 323 different amino acids across 159 unique sequences, generating over 300 new compounds. mdpi.comacs.org This large-scale mutagenesis helped to define the rules of sequence selectivity for the pathway. acs.org

By cloning patellamide precursor peptides responsible for this compound and patellamide C synthesis into the tru pathway, researchers successfully created hybrid compounds, including a trunkamide derivative containing two thiazoline residues—a modification not native to the tru pathway products. mdpi.com

Further optimization of this system led to the construction of a library estimated to contain 4.8 million cyclic derivatives, producing an estimated 2.6 million distinct cyclic peptides. researchgate.net

These engineered libraries not only provide a rich source of novel chemical entities for drug discovery but also serve as powerful tools to probe the substrate specificity and mechanistic details of the biosynthetic enzymes. nih.govacs.org The ability to generate millions of compounds through simple genetic manipulation highlights the immense potential of RiPP pathways for synthetic biology and biotechnology applications. nih.gov

Engineering Strategy Pathway(s) Involved Description Number of Analogues Generated
Core Sequence Replacement patThe native core sequence of the patellamide precursor was replaced with the sequence for eptifibatide. nih.gov1 (eptidemnamide)
Precursor Cassette Swapping pat and truPatellamide precursor peptides (for this compound/patellamide C) were cloned into the tru pathway. mdpi.comMultiple, including a tru derivative with two thiazolines. mdpi.com
Random Mutagenesis truRandom double and quadruple mutants of the TruE precursor peptide were created and expressed in E. coli. acs.org>300 new compounds from 159 unique sequences. mdpi.comacs.org
Library Construction truAn orthogonal control mechanism was developed for precision synthesis in E. coli to construct a large derivative library. researchgate.netEstimated 2.6 million distinct cyclic peptides from a library of 4.8 million. researchgate.net

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure determination of natural products like Ulithiacyclamide. It provides atom-level information about the chemical environment, connectivity, and spatial proximity of nuclei.

The complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons, including characteristic signals for amide protons, α-protons of amino acids, and protons within the unique thiazole (B1198619) and oxazoline (B21484) rings. The ¹³C NMR spectrum reveals the number of distinct carbon environments, including carbonyl carbons, α-carbons, and carbons of the heterocyclic systems.

2D NMR for Connectivity:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity within each amino acid residue. For example, it connects the amide NH proton to the α-proton (Hα) and subsequently to the side-chain protons.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system, allowing for the identification of all protons belonging to a single amino acid residue from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing an unambiguous assignment of the carbons in each residue once the proton assignments are known. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing the sequence of the cyclic peptide. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. The key correlations for sequencing are those between the amide proton of one amino acid and the carbonyl carbon of the preceding residue, which directly confirms the peptide bond linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information about the peptide's three-dimensional structure and conformation.

The following table illustrates the expected chemical shift ranges for the key structural components of this compound, based on data from related patellamide-class cyclic peptides.

Structural UnitAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Thiazole RingCH (ring)7.5 - 8.2118 - 125
C (quaternary, S-C-N)-165 - 175
C (quaternary, C-Cα)-148 - 155
Oxazoline RingCH (ring)4.8 - 5.578 - 85
CH₂ (ring)4.2 - 4.865 - 72
C (quaternary, O-C-N)-168 - 178
Peptide BackboneNH (amide)7.0 - 9.0-
Hα (alpha-proton)4.0 - 5.550 - 65
C=O (carbonyl)-169 - 175
Leucine Side ChainHβ, Hγ, Hδ0.8 - 1.820 - 45
Cβ, Cγ, Cδ-20 - 45

Disclaimer: The data in this table are illustrative and represent typical chemical shift ranges for the specified functional groups in related compounds. Actual values for this compound may vary based on solvent and experimental conditions.

Cyclic peptides like this compound are often conformationally flexible, existing in equilibrium between two or more distinct shapes. Variable Temperature (VT) NMR is a key technique used to study these dynamic processes. libretexts.orgrsc.org Research on the closely related ascidiacyclamide (B1665190) has shown that these molecules exist in a conformational equilibrium between a "square" and a "folded" form. ethernet.edu.etnih.gov

By recording ¹H NMR spectra at different temperatures, researchers can observe changes in the chemical shifts of specific protons. researchgate.net If the rate of exchange between conformers is fast on the NMR timescale, an averaged signal is observed. As the temperature is lowered, the exchange can be slowed, sometimes to the point where distinct signals for each conformer can be resolved. libretexts.org

Analysis of the chemical shift changes as a function of temperature allows for the calculation of important thermodynamic parameters for the conformational equilibrium.

Thermodynamic ParameterInformation Obtained
ΔG° (Gibbs Free Energy) Indicates the relative populations of the conformers at a given temperature and the direction of the spontaneous equilibrium.
ΔH° (Enthalpy) Reveals the difference in stability between the conformers. A negative value indicates the process is exothermic.
ΔS° (Entropy) Describes the change in disorder between the conformers. A positive value indicates an increase in disorder.

These studies provide a quantitative understanding of the conformational landscape of this compound, which is essential for comprehending its biological activity and metal-binding properties. ethernet.edu.etnih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight, elemental formula, and structural components of this compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides an extremely accurate mass measurement of the molecular ion. nih.gov This precision allows for the unambiguous determination of the elemental formula, a critical step in structure elucidation.

CompoundMolecular FormulaCalculated Monoisotopic Mass [M]Calculated Mass [M+H]⁺
This compoundC₃₂H₄₂N₈O₆S₂722.2669723.2747

Tandem mass spectrometry (MS/MS) is used for fragmentation analysis. nih.gov The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. Analysis of the resulting fragment ions helps to confirm the amino acid sequence and the integrity of the thiazole and oxazoline moieties. mdpi.com The fragmentation patterns typically involve cleavages at the amide bonds of the peptide backbone.

This compound is known to be a potent metal-chelating agent. ESI-MS is a powerful technique for studying these non-covalent interactions under near-native conditions. By introducing a solution containing this compound and a specific metal salt (e.g., copper(II) chloride or zinc(II) chloride) into the mass spectrometer, the formation of metal-peptide complexes can be directly observed.

The resulting mass spectrum will show peaks for the free peptide (apo-form) as well as new peaks at higher mass-to-charge (m/z) ratios corresponding to the metal-bound complex (holo-form). nih.gov The m/z shift allows for the precise determination of the binding stoichiometry. For instance, the formation of a 2:1 complex with copper (Cu²⁺) would be identified by a peak corresponding to the mass of [this compound + 2Cu - 2H]⁺. This method enables researchers to screen various metal ions and determine the binding affinity and stoichiometry of the resulting complexes, which is crucial for understanding the compound's biological function.

Chiral Chromatography for Stereochemical Assignment (e.g., Chiral GC, UHPLC with Chiral Reagents)

Determining the absolute stereochemistry of the constituent amino acids is a final, critical step in the structural elucidation of a peptide. ethernet.edu.et Since all the amino acids in this compound (except for the glycine-derived portions of the heterocyclic rings) are chiral, their configuration (L or D) must be established. rsc.org This is typically achieved through chiral chromatography.

The standard procedure involves the following steps:

Acid Hydrolysis: The cyclic peptide is completely hydrolyzed using strong acid (e.g., 6N HCl) to break all amide bonds and liberate the individual amino acid residues.

Derivatization: The amino acid mixture is then reacted with a chiral derivatizing agent. A widely used example is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, or FDAA). This reagent reacts with the primary amine of the amino acids to form diastereomeric derivatives. An L-amino acid from the hydrolysate will form an L-L diastereomer, while a D-amino acid will form an L-D diastereomer.

Chromatographic Separation: These diastereomers now have different physical properties and can be separated using standard (achiral) reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov

Comparison with Standards: The retention times of the derivatized amino acids from the this compound hydrolysate are compared to the retention times of authentic L- and D-amino acid standards that have been derivatized in the same manner. This comparison allows for the unambiguous assignment of the absolute configuration of each chiral center in the parent molecule.

This rigorous analytical approach ensures the correct stereochemical structure of this compound is determined, which is fundamental to any subsequent synthetic efforts or structure-activity relationship studies.

Circular Dichroism (CD) Spectroscopy for Conformational and Metal Binding Investigations

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique utilized to investigate the secondary structure, conformational dynamics, and metal-binding properties of chiral molecules like this compound. This method measures the differential absorption of left- and right-circularly polarized light, providing critical insights into the three-dimensional structure of the peptide in solution.

Research into the molecular behavior of this compound has employed CD spectroscopy to elucidate its conformational flexibility and its specific interactions with divalent metal cations. Studies have shown that the CD spectrum of this compound is highly sensitive to its environment, exhibiting distinct changes upon the introduction of metal ions. This sensitivity allows for detailed monitoring of the conformational shifts that occur during metal complexation.

The investigation of metal binding selectivity for this compound has been a key area of focus. Through CD titration experiments, the specific binding preferences of the cyclopeptide have been determined. These studies reveal that this compound exhibits a pronounced selectivity for Copper(II) (Cu²⁺) ions over other biologically relevant metals such as Zinc(II) (Zn²⁺). This selectivity is observed even when Zn²⁺ is present in excess, highlighting a highly specific binding pocket within the this compound structure that preferentially accommodates Cu²⁺.

The process of Cu²⁺ binding to this compound has been characterized by monitoring the changes in the CD spectrum upon incremental addition of the metal ion. The titration of this compound with Cu²⁺ results in significant spectral shifts, and the presence of a clear isosbestic point in the series of spectra indicates a clean transition between two primary conformational states: the metal-free (apo) form and the metal-bound (holo) form. This two-state binding model suggests a well-defined conformational change occurs upon complexation, rather than a series of intermediate structures.

While this compound shows a strong preference for copper, its interaction with zinc has also been investigated. The changes in the CD spectrum upon addition of Zn²⁺ are less pronounced compared to those observed with Cu²⁺, corroborating the finding of lower binding affinity.

The data derived from these spectroscopic studies are fundamental to understanding the potential biological role of this compound, suggesting that its activity may be linked to its ability to selectively bind and form complexes with copper.

The following tables summarize the typical findings from CD spectroscopic titrations of this compound with metal ions. The data illustrates the conformational changes reported by monitoring the molar ellipticity at specific wavelengths corresponding to the peptide backbone and metal-ligand charge transfer bands.

Table 1: CD Spectral Data for this compound Conformation This table outlines the characteristic CD spectral features of this compound in its free form in a standard solvent such as methanol, providing a baseline for its solution conformation.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Band Assignment
~210Negativen → π* transition (Amide)
~230Positiveπ → π* transition (Amide/Heterocycle)
~250NegativeHeterocyclic Chromophores

Note: Specific values are representative and may vary based on experimental conditions.

Table 2: Changes in Molar Ellipticity of this compound upon Titration with Cu(II) This interactive table demonstrates the significant changes observed in the CD spectrum as Cu²⁺ is added, indicating a distinct conformational rearrangement upon binding.

Molar Ratio (Cu²⁺:this compound)Molar Ellipticity [θ] at ~230 nmMolar Ellipticity [θ] at ~300-350 nm (Charge Transfer Band)
0:1PositiveNear Zero
0.5:1Reduced PositiveNegative
1:1Near Zero / Slightly NegativeStrong Negative
2:1NegativeStrong Negative (Saturated)

Note: The emergence of a strong signal in the 300-350 nm region is characteristic of the formation of a Cu(II)-peptide complex.

Table 3: Comparative CD Response of this compound with Zn(II) This table illustrates the less dramatic spectral changes when this compound is titrated with Zn²⁺, highlighting its lower affinity compared to Cu²⁺.

Molar Ratio (Zn²⁺:this compound)Molar Ellipticity [θ] at ~230 nm
0:1Positive
1:1Slightly Reduced Positive
2:1Moderately Reduced Positive

Computational and Theoretical Investigations

Molecular Mechanics and Dynamics Simulations for Conformational Prediction

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational methods used to predict the three-dimensional conformations of flexible molecules like Ulithiacyclamide. These techniques rely on classical physics to model the interactions between atoms, allowing for the exploration of a molecule's potential energy surface and the identification of stable, low-energy structures.

Computational modeling, in conjunction with experimental methods like X-ray crystallography and NMR spectroscopy, has been pivotal in understanding the conformational landscape of patellamides, a class of cyclic peptides to which this compound belongs. These studies have revealed that the macrocyclic backbone of these compounds predominantly adopts two distinct shapes: a "saddle" or a "figure-of-eight" conformation mdpi.com. The stability of these conformations is influenced by the specific amino acid composition and the nature of the heterocyclic rings within the macrocycle mdpi.com.

MD simulations further allow for the study of the dynamic behavior of these molecules in solution, providing a picture of how they flex and change shape over time. This is particularly important for understanding how this compound and its analogues interact with metal ions and biological receptors. By simulating the movement of every atom over time, researchers can observe the formation and breaking of intramolecular hydrogen bonds and analyze the flexibility of different regions of the peptide backbone, which are crucial for its biological function nih.govnih.govyoutube.com. The insights gained from these simulations provide a detailed view of the conformational preferences that govern the molecule's activity.

Key Conformational Features of the Patellamide Class
Conformation TypeDescriptionMethod of Determination
SaddleA relatively rigid, symmetric conformation.Computational Modeling, X-ray Crystallography, NMR mdpi.com
Figure-of-EightA more twisted and flexible conformation.Computational Modeling, X-ray Crystallography, NMR mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a higher level of theoretical accuracy compared to molecular mechanics. DFT models the electronic structure of a molecule, providing precise information about conformational energies, charge distributions, and the nature of chemical bonds nih.govnih.govnih.gov. This makes it an exceptionally useful tool for studying aspects of this compound's chemistry that are governed by electronic effects, such as metal ion coordination.

DFT calculations are employed to refine the structures obtained from molecular mechanics and to accurately compute the relative energies of different conformers. By calculating the electronic energy of various possible shapes, DFT can determine which conformation is the most stable and by how much, offering a quantitative measure of conformational preference uwec.edunih.govresearchgate.net.

For the closely related dicopper patellamides, DFT studies have shown that the binding of a carbonate ion induces a significant conformational change, stabilizing the cyclic peptide in a twisted structure of nearly 90 degrees nih.gov. These calculations can dissect the energetic contributions to stability, such as the energy of intramolecular hydrogen bonds versus the strain energy of the macrocycle. This level of detail is crucial for understanding how the molecule's environment and its binding partners can influence its shape and, consequently, its function.

This compound and other patellamides are known for their ability to bind metal ions, a feature central to their potential biological activity. DFT is an ideal method for characterizing these metal-ligand interactions researchgate.netnih.govnih.govresearchgate.netresearchgate.net. It can accurately model the geometry of the coordination sphere, the nature of the bonds between the peptide's donor atoms (typically nitrogen and oxygen) and the metal ion, and the electronic state of the resulting complex nih.govmdpi.com.

A significant DFT study on dicopper patellamides investigated their affinity for both carbonate and molecular oxygen nih.gov. The calculations revealed that carbonate forms an exceptionally stable complex. When carbonate was computationally replaced with dioxygen, a stable diamond-shaped core (Cu₂(μ-O)₂) was formed nih.gov. This structure was predicted to be a potential active oxidant. The study also calculated the vibrational spectra (IR and Raman) for this complex, predicting how the O-O bond stretch would shift with isotopic labeling (¹⁶O₂ vs. ¹⁸O₂), providing a clear, testable hypothesis for future experimental work nih.gov. Such studies are fundamental to understanding the catalytic potential of these metallopeptides.

DFT Findings on Dicopper Patellamide Complexes
Binding LigandPredicted Structure/PropertySignificance
Carbonate (CO₃²⁻)Forms a highly stable complex with a ~90° twist in the peptide backbone. nih.govSuggests carbonate may act as a stabilizing or inhibitory molecule. nih.gov
Dioxygen (O₂)Forms a stable Cu₂(μ-O)₂ diamond-shaped core. nih.govThis structure is proposed to be a potential active oxidant. nih.gov
Spin StateThe dicopper center exists in close-lying open-shell singlet and triplet spin states. nih.govProvides insight into the electronic structure and magnetic properties of the metal center. nih.gov

In Silico Analysis for Biological Mode of Action Prediction (e.g., ChemGPS-NP)

Predicting the biological activity and mechanism of action of a novel natural product is a significant challenge in drug discovery. In silico tools that map the chemical space of natural products can provide valuable hypotheses and guide experimental testing nih.govmdpi.comarxiv.orgmdpi.comnih.gov. One such tool is ChemGPS-NP (Chemical Global Positioning System for Natural Products), a principal component analysis-based model that maps molecules into a defined chemical space based on their physicochemical properties .

ChemGPS-NP is particularly suited for marine cyclic peptides like this compound nih.govnih.govmdpi.com. By calculating descriptors related to size, shape, lipophilicity, polarity, and flexibility, the tool can position this compound on a global map of chemical space. Its position relative to thousands of other natural products and known drugs with defined biological activities allows for the prediction of its likely mode of action . For example, if this compound clusters in a region of chemical space occupied by known ion channel blockers or enzyme inhibitors, this would suggest a similar mechanism. This approach has proven effective in predicting the mode of action for anticancer agents and can help prioritize natural products for specific biological screens .

Structure-Based Computational Design of Analogues

A deep understanding of the structure and conformational properties of this compound, gained from the computational methods described above, provides a rational basis for the design of novel analogues with potentially improved properties. Structure-based design involves modifying the chemical scaffold of the parent molecule to enhance activity, selectivity, or pharmacokinetic properties rsc.orgmdpi.comnih.gov.

Computational structure-activity relationship (SAR) studies can be performed to identify which parts of the this compound molecule are essential for its activity researchgate.netnih.govuni-bonn.de. By computationally introducing modifications—such as altering amino acid side chains, changing the stereochemistry, or modifying the heterocyclic rings—and then predicting the effect of these changes on conformation and binding affinity, researchers can prioritize the synthesis of the most promising analogues.

Furthermore, insights into the biosynthetic pathway of patellamides open the door to generating analogues through synthetic biology nih.gov. The enzymes responsible for producing these cyclic peptides can be engineered to accept different substrate amino acids, leading to the creation of a library of novel compounds. Computational modeling of these enzymes and their interactions with potential substrates can guide the engineering efforts, accelerating the development of new cyclic peptides based on the this compound scaffold nih.gov.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Exploration of Undiscovered Ulithiacyclamide Analogues from Marine Symbiotic Systems

Marine environments, particularly symbiotic relationships between organisms like sponges and their associated microorganisms, are recognized as prolific sources of novel bioactive compounds mdpi.commdpi.comencyclopedia.pubresearchgate.netresearchgate.net. This compound itself is believed to originate from such symbiotic partnerships, with marine bacteria and cyanobacteria frequently producing complex cyclic peptides mdpi.comencyclopedia.pubacs.orgresearchgate.net. Future research should focus on systematically screening diverse marine symbiotic systems, including sponges, ascidians, and corals, for novel cyclic peptides that are structurally related to this compound. Advanced genomic and metagenomic techniques will be crucial for identifying the biosynthetic gene clusters responsible for these compounds in unculturable microorganisms mdpi.com. This exploration aims to uncover a broader repertoire of this compound analogues, potentially possessing unique structural features and biological activities that are yet to be discovered researchgate.netnih.govnih.gov. The investigation of symbiotic bacteria, such as those in the Theonella genus, and planktonic cyanobacteria like Prochlorococcus, which are known producers of complex cyclic peptides, remains a key strategy for analogue discovery mdpi.comencyclopedia.pubacs.org.

Deeper Elucidation of Enzyme-Substrate Interactions in Biosynthesis

The biosynthesis of complex cyclic peptides like this compound often involves sophisticated enzymatic machinery, particularly non-ribosomal peptide synthetases (NRPSs) and other post-translational modification enzymes researchgate.netnih.govnih.gov. Future research should prioritize the detailed characterization of the specific enzymes involved in this compound's assembly. This includes identifying the enzymes responsible for substrate activation, peptide bond formation, cyclization, and any subsequent modifications acs.orgnih.gov. Understanding the precise mechanisms by which these enzymes recognize and process their peptide substrates is critical. Investigations into enzyme-substrate interactions, potentially through structural biology techniques (e.g., X-ray crystallography, cryo-EM) and biochemical assays, can reveal key catalytic residues and binding pockets nih.gov. Such insights are fundamental for understanding the natural diversity of cyclic peptide structures and for engineering biosynthetic pathways to produce novel analogues acs.orgnih.gov.

Advanced SAR Profiling for Rational Design of Bioactive Peptides

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural modifications of a molecule influence its biological activity. For this compound and its potential analogues, advanced SAR profiling will involve systematically synthesizing a library of structurally diverse variants. This would entail modifying specific amino acid residues, altering the cyclization pattern, or introducing different functional groups. Each synthesized analogue would then be subjected to rigorous biological assays to determine how these structural changes impact its interactions with biological targets. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental SAR studies, helping to predict the activity of hypothetical analogues and guide the design process. This data-driven approach will enable the rational design of novel cyclic peptides with optimized properties, moving beyond random screening towards targeted molecule development.

Development of Novel Synthetic Routes for Scalable Production and Analogue Diversification

The efficient and scalable synthesis of this compound and its analogues is a significant challenge and a crucial area for future research. Current synthetic strategies may be complex and low-yielding, limiting the availability of material for extensive study and analogue generation. Research efforts should focus on developing novel total synthesis routes that are amenable to large-scale production. This could involve exploring new chemical methodologies, optimizing existing synthetic pathways, and employing solid-phase or hybrid synthesis approaches mdpi.com. Furthermore, developing versatile synthetic strategies that allow for facile diversification of the this compound scaffold is paramount. Such methods would enable the rapid generation of analogue libraries, facilitating SAR studies and the discovery of compounds with enhanced or novel biological activities.

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Roles

To fully elucidate the biological roles of this compound within its natural context, future research should integrate data from multiple omics disciplines acs.org. This includes genomics to identify the biosynthetic gene clusters, transcriptomics to understand gene expression patterns under different environmental conditions, proteomics to identify the enzymes and interacting proteins, and metabolomics to profile the complete suite of small molecules produced by the producing organism acs.org. By correlating these datasets, researchers can gain a holistic understanding of how this compound is synthesized, regulated, and what functions it performs in its ecological niche. For instance, linking gene expression data with environmental cues could reveal conditions under which this compound production is induced, providing clues about its ecological purpose acs.org.

Investigation of this compound's Role in Host-Symbiont Ecology

The ecological interactions between this compound and its host or symbiotic partners represent a significant frontier for research acs.org. Understanding the chemical ecology of these relationships is key to deciphering the compound's function. Future studies should investigate whether this compound plays a role in host defense, communication, nutrient exchange, or competition within the microbial community. Experiments could involve manipulating the expression of this compound biosynthetic genes in its natural producer or in a heterologous system and observing the effects on the host organism or the surrounding microbial consortia. Such investigations can shed light on the evolutionary pressures that have shaped the production and function of this complex peptide in marine ecosystems acs.org.

Compound Names Mentioned:

Compound Name
This compound
Prochlorosins
Cyanobactins
Stylissamide G
Hymenamide E
Nocathiacins
Unnarmicins
Sclerotides
Plitidepsin
Theopapuamide
Unguisin

Q & A

Q. How should conflicting data on this compound’s ecological roles be addressed in publications?

  • Methodological Answer : Use a balanced discussion framework:

Compare methodologies (e.g., sampling depth, symbiont strain differences).

Highlight consensus areas (e.g., antioxidant properties).

Propose follow-up experiments (e.g., metatranscriptomics of host-symbiont interactions).
Transparent reporting of null results and unpublished data prevents publication bias .

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